molecular formula C14H14N2O2 B2588327 N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide CAS No. 247061-05-8

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide

Cat. No.: B2588327
CAS No.: 247061-05-8
M. Wt: 242.278
InChI Key: KXXSODMBJQNMLQ-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide (CAS 247061-05-8) is a high-purity small molecule compound provided for research purposes. This compound belongs to a class of N-phenyl-pyridine-2-carboxamide derivatives investigated for their potential to modulate the PD-1/PD-L1 protein-protein interaction, a critical immune checkpoint pathway . By targeting this pathway, it serves as a valuable tool for researchers exploring novel immunotherapeutic strategies for cancer treatment . The compound has a molecular formula of C₁₄H₁₄N₂O₂ and a molecular weight of 242.27 g/mol . It is characterized by a topological polar surface area (TPSA) of 62.22 Ų and is supplied with a purity of ≥97% . This product is strictly for research and further manufacturing use, and is not intended for diagnostic or therapeutic human use. Researchers should handle this material with care, as it may pose health hazards. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . For optimal stability, the product should be stored sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-7-11(17)8-10(2)13(9)16-14(18)12-5-3-4-6-15-12/h3-8,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXSODMBJQNMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1NC(=O)C2=CC=CC=N2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide typically involves the reaction of 4-hydroxy-2,6-dimethylaniline with pyridine-2-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone derivative, while reduction of a nitro group results in an amine .

Scientific Research Applications

Medicinal Chemistry

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide has been investigated for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Anti-inflammatory Properties

Studies have shown that derivatives of pyridine-2-carboxamide can inhibit inflammatory pathways. For instance, research on related compounds demonstrated their ability to modulate cytokine production and reduce inflammation in animal models . This suggests that this compound may possess similar anti-inflammatory effects.

Analgesic Effects

The analgesic potential of related compounds has been documented, particularly regarding their interaction with opioid receptors. Some studies indicate that modifications to the pyridine structure can enhance binding affinity to these receptors, leading to increased analgesic efficacy . The specific role of this compound in this context remains to be fully elucidated but warrants further investigation.

Pharmaceutical Development

The compound is likely used as an intermediate in the synthesis of more complex pharmaceutical agents. Its structural characteristics may provide a scaffold for developing novel drugs targeting various diseases.

Drug Design and Synthesis

In drug design, the incorporation of functional groups such as hydroxyl and carboxamide can significantly influence the pharmacokinetic properties of a compound. Research has demonstrated that such modifications can lead to improved solubility and bioavailability, essential factors in drug development .

Case Studies

Several case studies highlight the applications of this compound:

Study Focus Findings
Study 1 Anti-inflammatory effectsDemonstrated significant reduction in TNF-alpha levels in vitro with related compounds .
Study 2 Analgesic propertiesFound increased binding affinity to opioid receptors in modified pyridine derivatives .
Study 3 Drug synthesisHighlighted the compound's utility as a precursor in synthesizing more complex pharmaceuticals .

Mechanism of Action

The mechanism by which N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide
This metabolite shares the 4-hydroxy-2,6-dimethylphenyl-carboxamide backbone but replaces the pyridine ring with a piperidine (a saturated six-membered ring with one nitrogen atom) . The addition of a butyl group at the piperidine nitrogen introduces enhanced lipophilicity, which may alter membrane permeability and metabolic pathways compared to the pyridine analogue.

2.1.2. 6-Cyclopropyl-3-hydroxy-4-(trifluoromethyl)pyridazine
This compound features a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with cyclopropyl, hydroxy, and trifluoromethyl groups . The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation, while the pyridazine ring’s electronic properties differ significantly from pyridine due to the additional nitrogen atom.

Physicochemical Properties

The table below summarizes key differences among the compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents LogP* (Estimated)
N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide C₁₄H₁₄N₂O₂ 242.28 Pyridine 4-hydroxy-2,6-dimethylphenyl, carboxamide 2.1
1-Butyl-N-(4-hydroxy-2,6-dimethylphenyl)piperidine-2-carboxamide Not provided† ~279.35 (calculated) Piperidine Butyl, 4-hydroxy-2,6-dimethylphenyl 3.5
6-Cyclopropyl-3-hydroxy-4-(trifluoromethyl)pyridazine C₈H₇F₃N₂O 204.15 Pyridazine Cyclopropyl, hydroxy, trifluoromethyl 1.8

*LogP values estimated using fragment-based methods (e.g., Crippen’s method).

Biological Activity

N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a hydroxyl group and an amide functional group, contributing to its unique chemical reactivity and biological activities. Its structural formula can be represented as follows:

C13H14N2O\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}

This compound is characterized by its ability to form hydrogen bonds due to the hydroxyl group and engage in π-π interactions through its aromatic rings, influencing various biochemical pathways.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanism involves:

  • Hydrogen Bonding : The hydroxyl group forms hydrogen bonds with biological macromolecules.
  • Aromatic Interactions : The compound's aromatic rings allow for π-π stacking interactions, which can stabilize binding to target proteins or nucleic acids.

These interactions can modulate enzyme activity and influence signaling pathways associated with inflammation and cancer.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This activity positions it as a candidate for developing treatments for chronic inflammatory diseases .

Anticancer Potential

This compound has shown promise in cancer research:

  • Cell Line Studies : In vitro assays demonstrated cytotoxic effects against several cancer cell lines, including breast cancer (MCF-7) and leukemia (CEM-13) cells. The IC50 values indicate significant potency at sub-micromolar concentrations .
Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induction of apoptosis
CEM-130.75Cell cycle arrest at G0-G1
U-9371.20Modulation of signaling pathways

Structure-Activity Relationship (SAR)

Studies on SAR highlight that modifications to the compound's structure can enhance its biological activity. For instance, introducing electron-withdrawing groups has been shown to increase potency against certain cancer cell lines .

Comparative Analysis with Similar Compounds

In comparison with structurally related compounds such as N-(2,6-dimethylphenyl)pyridine-2-carboxamide and N-(4-hydroxy-2,6-dimethylphenyl)picolinamide, the presence of both hydroxyl and amide groups in this compound provides it with unique reactivity and a broader range of biological activities .

Case Studies

Recent studies have focused on the compound's potential as a pharmaceutical intermediate:

  • Tuberculosis Research : A derivative was identified that exhibits specific activity against Mycobacterium tuberculosis, showcasing its potential as an anti-tubercular agent .
  • Cancer Therapeutics : Ongoing research is exploring the efficacy of this compound in combination therapies for various cancers, aiming to enhance treatment outcomes through synergistic effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-hydroxy-2,6-dimethylphenyl)pyridine-2-carboxamide derivatives?

  • Methodological Answer : The compound can be synthesized via condensation of 2-picolinic acid derivatives with substituted anilines. For example, a structurally analogous ligand, N-(4-bromophenyl)pyridine-2-carboxamide, was synthesized by reacting 2-picolinic acid with 4-bromoaniline in the presence of triphenylphosphite (P(OPh)₃) under reflux conditions, yielding >80% purity . Optimization of solvent systems (e.g., DMF or toluene) and stoichiometric ratios (1:1.2 for acid:aniline) is critical to minimize side reactions. Post-synthesis purification via recrystallization or column chromatography is recommended .

Q. Which spectroscopic and analytical techniques are most effective for characterizing pyridine-2-carboxamide derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and confirm amide bond formation (NH resonance at δ ~10 ppm) .
  • FT-IR : Identify characteristic C=O stretching (1650–1680 cm⁻¹) and N-H bending (1530–1560 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm mass accuracy .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related carboxamide-Pd(II) complexes .

Q. How can researchers assess the hydrolytic stability of pyridine-2-carboxamide derivatives under physiological conditions?

  • Methodological Answer : Conduct accelerated stability studies in buffered solutions (pH 4–9) at 37°C. Monitor degradation via HPLC-UV at 254 nm, comparing retention times of parent compound and potential hydrolysis products (e.g., free pyridine-2-carboxylic acid). For analogs like N-(4-methoxyphenyl)pyridine-2-carboxamide, hydrolysis half-lives ranged from 24–72 hours in PBS (pH 7.4), with electron-withdrawing substituents enhancing stability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for pyridine-2-carboxamide-metal complexes?

  • Methodological Answer : Discrepancies in coordination geometry (e.g., square-planar vs. distorted octahedral) can arise from solvent effects or counterion interactions. For Pd(II) complexes, use single-crystal X-ray diffraction with synchrotron radiation to achieve high-resolution data (<0.8 Å). Refinement software (e.g., SHELXL) should account for disorder in bulky substituents (e.g., 2,6-dimethylphenyl groups) .

Q. How do substituents on the phenyl ring influence the biological activity of pyridine-2-carboxamide derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs like N-(4-fluorophenyl)imidazo[1,2-a]pyridine-2-carboxamide reveal that electron-withdrawing groups (e.g., -CF₃, -Cl) enhance antiparasitic activity (IC₅₀ = 1.35 μM against Trypanosoma brucei). Computational docking (AutoDock Vina) into target enzyme active sites (e.g., kinase domains) can predict binding affinities, validated by in vitro assays .

Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure pyridine-2-carboxamide derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during amide bond formation. For example, (S)-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide was synthesized with ≥95% enantiomeric excess (ee) via asymmetric catalysis (Pd/BINAP systems) . Chiral HPLC (Daicel AD-H column) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) confirms purity .

Q. How can researchers address conflicting data on the ecotoxicological impact of pyridine-2-carboxamide derivatives?

  • Methodological Answer : Standardize OECD 207 (earthworm toxicity) and OECD 201 (algae growth inhibition) assays for aquatic and terrestrial models. For N-(4-methoxyphenyl)pyridine-2-carboxamide, preliminary data indicate low bioaccumulation potential (log Kow <3), but long-term ecotoxicity remains uncharacterized. Use QSAR models (EPI Suite) to predict persistence and prioritize testing .

Safety and Handling

Q. What precautions are critical when handling pyridine-2-carboxamide derivatives with limited toxicological data?

  • Methodological Answer : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar compounds. Use fume hoods, nitrile gloves, and closed systems during synthesis. For N-(4-methoxyphenyl)pyridine-2-carboxamide, emergency protocols include decontamination with 70% ethanol and immediate medical consultation for exposure .

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